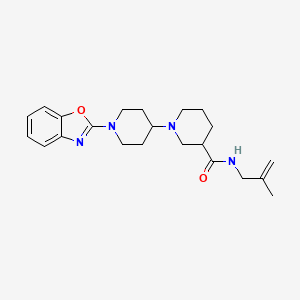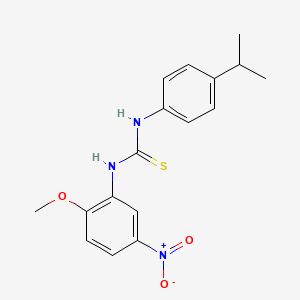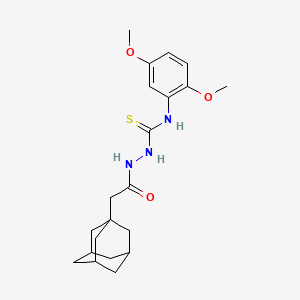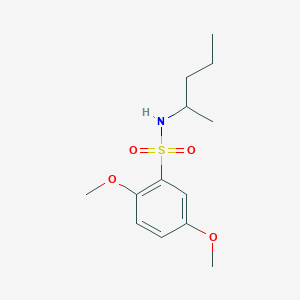![molecular formula C20H22ClNO2 B4116951 2-(4-chlorophenoxy)-N-[cyclopentyl(phenyl)methyl]acetamide](/img/structure/B4116951.png)
2-(4-chlorophenoxy)-N-[cyclopentyl(phenyl)methyl]acetamide
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-[cyclopentyl(phenyl)methyl]acetamide, also known as CPMA, is a chemical compound that has received significant attention from the scientific community due to its potential applications in the field of medicine. CPMA is a member of the acetamide family and is a white crystalline powder that is soluble in organic solvents. In
Wirkmechanismus
The exact mechanism of action of 2-(4-chlorophenoxy)-N-[cyclopentyl(phenyl)methyl]acetamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes or proteins involved in cell growth and proliferation. 2-(4-chlorophenoxy)-N-[cyclopentyl(phenyl)methyl]acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-chlorophenoxy)-N-[cyclopentyl(phenyl)methyl]acetamide can have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and anti-inflammatory effects. Additionally, 2-(4-chlorophenoxy)-N-[cyclopentyl(phenyl)methyl]acetamide has been shown to have hypoglycemic effects, which could make it useful in the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(4-chlorophenoxy)-N-[cyclopentyl(phenyl)methyl]acetamide is that it has been shown to be effective in inhibiting cancer cell growth and inducing apoptosis, making it a promising candidate for cancer treatment. Additionally, 2-(4-chlorophenoxy)-N-[cyclopentyl(phenyl)methyl]acetamide has anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. However, one limitation of 2-(4-chlorophenoxy)-N-[cyclopentyl(phenyl)methyl]acetamide is that its exact mechanism of action is not fully understood, which could make it difficult to develop targeted therapies.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chlorophenoxy)-N-[cyclopentyl(phenyl)methyl]acetamide. One area of focus could be on further elucidating the mechanism of action of 2-(4-chlorophenoxy)-N-[cyclopentyl(phenyl)methyl]acetamide, which could help to develop more targeted therapies. Additionally, more research could be done on the potential use of 2-(4-chlorophenoxy)-N-[cyclopentyl(phenyl)methyl]acetamide in the treatment of diabetes, as well as other diseases such as Alzheimer's and Parkinson's. Finally, more research could be done on the potential use of 2-(4-chlorophenoxy)-N-[cyclopentyl(phenyl)methyl]acetamide in combination with other drugs or therapies, to determine whether it could enhance their effectiveness.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-N-[cyclopentyl(phenyl)methyl]acetamide has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and inflammation. Studies have shown that 2-(4-chlorophenoxy)-N-[cyclopentyl(phenyl)methyl]acetamide can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. 2-(4-chlorophenoxy)-N-[cyclopentyl(phenyl)methyl]acetamide has also been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 2-(4-chlorophenoxy)-N-[cyclopentyl(phenyl)methyl]acetamide has been studied for its potential use in the treatment of diabetes, as it has been shown to have hypoglycemic effects.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-[cyclopentyl(phenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO2/c21-17-10-12-18(13-11-17)24-14-19(23)22-20(16-8-4-5-9-16)15-6-2-1-3-7-15/h1-3,6-7,10-13,16,20H,4-5,8-9,14H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDJDPOXGFUVPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC=CC=C2)NC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-[cyclopentyl(phenyl)methyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![dimethyl 5-{[(3-oxodecahydro-2-quinoxalinyl)acetyl]amino}isophthalate](/img/structure/B4116868.png)

![N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-4-methylbenzenesulfonamide](/img/structure/B4116874.png)
![4-{2-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]ethyl}-N-methyl-1-piperazinecarbothioamide](/img/structure/B4116875.png)
![ethyl 4-({2-chloro-4-[(isobutylamino)sulfonyl]phenoxy}acetyl)-1-piperazinecarboxylate](/img/structure/B4116876.png)
![N-(3-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4116880.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-chlorophenyl)sulfonyl]alaninamide](/img/structure/B4116886.png)
![N-(2-methyl-5-nitrophenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4116888.png)

![ethyl 4-({[4-(3-methoxybenzyl)-1-piperazinyl]carbonothioyl}amino)benzoate](/img/structure/B4116911.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4116929.png)

![2-[(3,4-dichlorophenyl)acetyl]-N-(3-nitrophenyl)hydrazinecarboxamide](/img/structure/B4116943.png)
